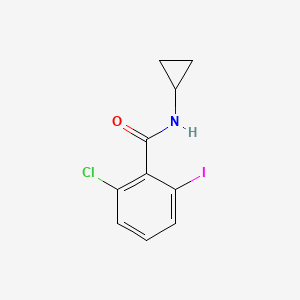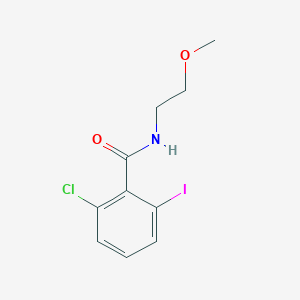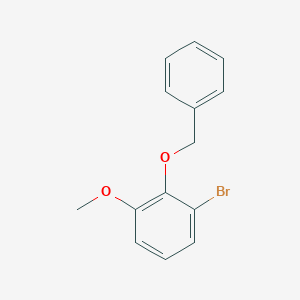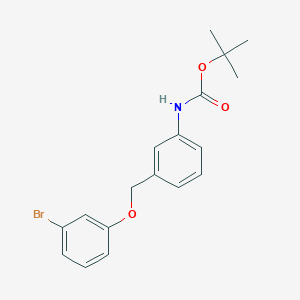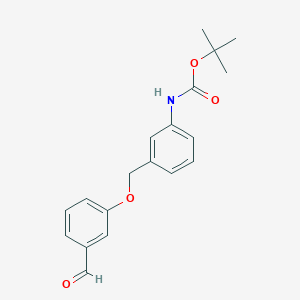
tert-Butyl (5-bromo-2-methyl-4-(piperidin-1-yl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (5-bromo-2-methyl-4-(piperidin-1-yl)phenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a methyl group, and a piperidine ring attached to a phenyl ring
準備方法
The synthesis of tert-Butyl (5-bromo-2-methyl-4-(piperidin-1-yl)phenyl)carbamate typically involves several steps. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and aryl halides under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature and choice of solvent, can vary depending on the desired yield and purity of the product.
化学反応の分析
tert-Butyl (5-bromo-2-methyl-4-(piperidin-1-yl)phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
科学的研究の応用
tert-Butyl (5-bromo-2-methyl-4-(piperidin-1-yl)phenyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential drug candidates, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, which can be used in various chemical reactions and processes.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of tert-Butyl (5-bromo-2-methyl-4-(piperidin-1-yl)phenyl)carbamate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar compounds to tert-Butyl (5-bromo-2-methyl-4-(piperidin-1-yl)phenyl)carbamate include:
These compounds share structural similarities, such as the presence of a piperidine ring and a tert-butyl group. the specific substituents and their positions on the phenyl ring can lead to differences in their chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study for researchers in medicinal chemistry, organic synthesis, and biological sciences.
特性
IUPAC Name |
tert-butyl N-(5-bromo-2-methyl-4-piperidin-1-ylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-12-10-15(20-8-6-5-7-9-20)13(18)11-14(12)19-16(21)22-17(2,3)4/h10-11H,5-9H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECODILQCQVXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)Br)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

